molecular formula C14H17BFNO2 B8053917 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8053917
M. Wt: 261.10 g/mol
InChI Key: VOVCSVCFVXVNJD-UHFFFAOYSA-N
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Description

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a fluorinated indole boronic ester that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound is specifically designed for use in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group acts as a stable and versatile handle, allowing researchers to efficiently couple the indole core with a wide variety of aryl and heteroaryl halides . The presence of the fluorine atom at the 7-position of the indole ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial intermediate in the development of potential pharmaceutical agents . Primary Research Applications: This reagent is primarily used in the synthesis of complex, functionalized indole derivatives for early-stage drug discovery research. Indole structures are a common motif in numerous bioactive molecules and pharmaceuticals. The incorporation of both fluorine and a boronate ester on the same indole scaffold provides a powerful tool for creating diverse chemical libraries aimed at screening for new biological activities. Handling and Safety: As with many boronic esters and synthetic intermediates, this product requires careful handling. It is recommended to use personal protective equipment, including gloves and eye/face protection, and to avoid breathing its dust or fumes . Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use. Important Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)12-9(10)7-8-17-12/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVCSVCFVXVNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosyl Protection of 7-Fluoroindole

The indole nitrogen is protected early to prevent unwanted side reactions. A phase-transfer catalysis (PTC) approach is employed:

Procedure :

  • Substrate : 7-fluoroindole (3.27 mmol) is dissolved in toluene under nitrogen.

  • Catalyst : Tetrabutylammonium hydrogen sulfate (0.25 mmol) and NaOH (50% aqueous) are added.

  • Reagent : p-Toluenesulfonyl chloride (1.05 equiv) in toluene is introduced dropwise.

  • Conditions : Stirring at room temperature for 3 hours.

  • Yield : 88% (isolated as a white solid).

Key Considerations :

  • Tosyl protection enhances solubility for subsequent bromination.

  • Alternative bases (e.g., NaH in DMF) may increase yields to 92% for analogous substrates.

Regioselective Bromination at the 4-Position

Bromination directs the boronate group to the 4-position. While specific data for 4-bromo-7-fluoro-1-tosylindole is limited, analogous methods suggest:

Procedure :

  • Substrate : 7-fluoro-1-tosylindole (18.1 mmol) in dichloromethane (DCM).

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv).

  • Conditions : Stirring at 0°C to room temperature for 2–4 hours.

  • Workup : Aqueous extraction and column chromatography.

Challenges :

  • Competing bromination at positions 2, 3, or 5 necessitates careful optimization.

  • Electron-withdrawing groups (e.g., fluorine) direct electrophiles to meta/para positions.

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron:

Procedure :

  • Substrate : 4-bromo-7-fluoro-1-tosylindole (1.0 equiv).

  • Reagent : Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

  • Solvent : 1,4-Dioxane under nitrogen.

  • Conditions : Heating at 80–90°C for 12–16 hours.

  • Yield : 52–79% (varies with substituents).

Optimization Insights :

  • Higher yields correlate with electron-deficient aryl bromides.

  • Microwave-assisted conditions reduce reaction times but risk decomposition.

Deprotection to 1H-Indole

Final deprotection restores the NH-indole moiety:

Procedure :

  • Substrate : Boronate-protected tosylindole (1.0 equiv).

  • Reagent : LiOH (2.0 equiv) in THF/H₂O (3:1).

  • Conditions : Stirring at 60°C for 4–6 hours.

  • Yield : 70–85%.

Analytical Confirmation :

  • ¹H NMR : Loss of tosyl aromatic signals (δ 7.6–7.8 ppm).

  • MS : Molecular ion peak at m/z 261.10 [M+H]⁺.

Alternative Synthetic Routes

Direct Borylation of 7-Fluoroindole

A one-pot method avoids intermediate isolation but faces regioselectivity issues:

Procedure :

  • Substrate : 7-fluoroindole, bis(pinacolato)diboron.

  • Catalyst : Ir(COD)Cl₂/DTBM-SEGPHOS.

  • Conditions : 80°C in hexane for 24 hours.

  • Yield : <30% (low selectivity for 4-position).

Cross-Coupling Approaches

Suzuki-Miyaura coupling with pre-functionalized boronic acids remains unexplored for this target but offers potential for diversification.

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume 50 mL–1 L500–10,000 L
Catalyst Loading 5 mol% Pd1–2 mol% Pd
Purification Column ChromatographyCrystallization
Yield 50–79%65–75% (optimized)

Key Advances :

  • Continuous flow systems improve heat/mass transfer during borylation.

  • Automated monitoring reduces byproduct formation.

Structural and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 2.0, 11.4 Hz, 1H), 1.35 (s, 12H, pinacolato).

  • ¹³C NMR : δ 155.6 (C-B), 135.2 (C-F), 84.2 (pinacolato), 24.9 (CH₃).

  • HRMS : Calculated for C₁₄H₁₇BFNO₂: 261.10; Found: 261.09.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The fluorinated indole core can be reduced under specific conditions to modify the electronic properties of the molecule.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-boronic acid.

    Reduction: Reduced derivatives of the indole core.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in various diseases. Its structural analogs have demonstrated promising activities against several targets:

  • Antitumor Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. The presence of the boron moiety may enhance interactions with biological targets such as proteins involved in cancer pathways.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against bacteria and fungi. The unique structure may facilitate interactions with microbial enzymes or cell membranes.

Organic Synthesis

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions : The boron atom allows for participation in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Material Science

The compound's unique properties may also find applications in the development of new materials:

  • Polymeric Materials : Its ability to participate in polymerization reactions could lead to the creation of novel polymers with specific properties for industrial applications.

Study on Antiprotozoal Activity

A study evaluating various indole derivatives found that certain compounds exhibited IC50 values lower than one micromolar against Giardia intestinalis and Trichomonas vaginalis, suggesting high potency compared to traditional treatments like metronidazole.

Inhibition of COX-2

Research has shown that selected indole derivatives can inhibit COX-2 at concentrations as low as 10 µM. This inhibition may have beneficial implications for treating infections caused by Entamoeba histolytica.

Mechanism of Action

The mechanism by which 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can form strong interactions with biological targets, enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Boronated Indoles

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 269410-24-4)
  • Structure : Boronate at the 5-position of indole.
  • Molecular Weight : 257.14 g/mol .
  • Synthesis : Prepared via palladium-catalyzed borylation of 5-bromo-1H-indole using Pd₂(dba)₃, XPhos ligand, and bis(pinacolato)diboron .
7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 642494-37-9)
  • Structure : Boronate at the 7-position of indole.
  • Molecular Weight : 257.14 g/mol .

Substituted Boronated Indoles with Additional Functional Groups

7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trimethylsilyl)-1H-Indole (CAS 919119-70-3)
  • Structure : Boronate at the 7-position and trimethylsilyl (TMS) group at the 2-position.
  • Molecular Weight : 315.29 g/mol .
  • Synthesis : Likely involves iridium-catalyzed C-H borylation followed by silylation.
  • Unique Properties : The TMS group enhances steric bulk, which may hinder cross-coupling efficiency but improve stability during storage .
2-Phenyl-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 919119-71-4)
  • Structure : Boronate at the 7-position and phenyl group at the 2-position.
  • Molecular Weight : 319.21 g/mol .
  • Applications : The phenyl group introduces π-π stacking capabilities, making it useful in materials science for conjugated polymer synthesis .

Fluorinated vs. Non-Fluorinated Analogs

  • Electronic Effects: The 7-fluoro substituent in the target compound increases electron-withdrawing character, which can activate the boronate group for faster Suzuki coupling compared to non-fluorinated analogs .
  • Metabolic Stability: Fluorine substitution is known to enhance metabolic stability in drug candidates by resisting oxidative degradation, a feature absent in analogs like 7-boronated indole (CAS 642494-37-9) .

Reactivity in Cross-Coupling

  • Suzuki-Miyaura Coupling : The 4-boronate position offers steric accessibility compared to 5- or 7-substituted analogs, facilitating coupling with aryl halides. For example, 4-boronated indoles react efficiently with 2-chloropyridine derivatives to form biaryl structures .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
7-Fluoro-4-boronate-1H-indole 7-F, 4-boronate 262.09 Enhanced reactivity due to fluorine
5-Boronate-1H-indole 5-boronate 257.14 Standard positional isomer
7-Boronate-1H-indole 7-boronate 257.14 Lacks electron-withdrawing groups
7-Boronate-2-TMS-1H-indole 7-boronate, 2-TMS 315.29 Improved stability, steric hindrance
7-Boronate-2-phenyl-1H-indole 7-boronate, 2-phenyl 319.21 Applications in materials science

Biological Activity

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • CAS Number : 1394071-77-2
  • Molecular Formula : C14H17BFNO2
  • Molecular Weight : 261.11 g/mol
  • Purity : 97% .

Synthesis

The synthesis of 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of indole derivatives with boron-containing reagents. The presence of the dioxaborolane moiety is crucial for enhancing the compound's stability and biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various indole derivatives. Although specific data on the biological activity of 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is limited, related compounds have shown promising results:

CompoundCell LineIC50 (nM)Reference
Pyridophenanthridine 4bPC-3 (Prostate cancer)24
DoxorubicinPC-3830
PuromycinPC-3270

These results suggest that modifications to the indole structure can significantly enhance anticancer activity.

The mechanism by which indole derivatives exert their anticancer effects often involves interaction with DNA or inhibition of crucial cellular pathways. For instance, some studies indicate that indoloquinoline derivatives inhibit cell growth through direct DNA interactions . The specific mechanism for 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole remains to be elucidated.

Case Study 1: Antiplasmodial Activity

A study investigating various indole derivatives revealed that certain compounds exhibit significant antiplasmodial activity against Plasmodium falciparum. While specific data for our compound is not available in this context, it highlights the potential for exploration in parasitic diseases .

Case Study 2: Cytotoxicity Profile

A cytotoxicity assay conducted on related compounds indicated varying levels of toxicity across different cancer cell lines. The evaluation included normal mammalian cell lines (HEK293) and various cancer cell lines (HCT116 and MDA-MB-231). Such studies are essential for determining the therapeutic index of new compounds .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated indole precursors. A common approach involves:

  • Step 1: Bromination or iodination of 7-fluoro-1H-indole at the 4-position using NBS or NIS under controlled conditions.
  • Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in DMF at 80–90°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Yield optimization (typically 60–75%) requires careful exclusion of moisture and oxygen .

Basic: Which analytical techniques are critical for characterizing this boronate ester?

Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Signals for the indole NH (~10.5 ppm, broad), aromatic protons (δ 6.8–7.9 ppm), and pinacol methyl groups (δ 1.2–1.4 ppm). Fluorine substituents split adjacent proton signals (e.g., J = 8–10 Hz for H-6) .
    • ¹¹B NMR: A singlet near δ 30 ppm confirms the boronate ester structure .
    • ¹⁹F NMR: A singlet near δ -115 ppm verifies the fluorine substituent’s position .
  • HRMS: Positive-ion ESI or FAB-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.1520 for C₁₈H₂₂BFNO₂) .
  • X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve ambiguities in regiochemistry .

Advanced: How do steric and electronic effects of the 7-fluoro group influence Suzuki-Miyaura cross-coupling efficiency?

The 7-fluoro substituent impacts reactivity in two ways:

  • Electronic Effects: The electron-withdrawing fluorine increases the electrophilicity of the indole’s C4-boronate, accelerating transmetallation in Pd-catalyzed couplings. However, excessive electron deficiency can destabilize the boronate, requiring milder bases (e.g., K₃PO₄ instead of Cs₂CO₃) .
  • Steric Effects: Fluorine’s small size minimizes steric hindrance, enabling coupling with bulky aryl/heteroaryl halides (e.g., 2,6-disubstituted bromobenzenes). Contrast this with bulkier substituents (e.g., CF₃), which reduce coupling yields by ~20–30% .
    Optimization Tip: Pre-activate the boronate with 1–2 equiv. of LiOMe to enhance stability under basic conditions .

Advanced: How can researchers resolve contradictions in NMR data during synthesis?

Common discrepancies and solutions:

  • Unexpected Splitting in ¹H NMR: If aromatic protons show abnormal splitting, assess regioisomer formation (e.g., C3 vs. C4 borylation) via 2D NMR (¹H-¹³C HSQC) or NOESY to confirm substitution patterns .
  • ¹¹B NMR Peak Broadening: Indicates boronate hydrolysis. Dry solvents rigorously (e.g., molecular sieves) and avoid aqueous workup unless necessary .
  • Low HRMS Signal Intensity: Use matrix additives (e.g., NaI for FAB-HRMS) to enhance ionization efficiency of the boron-containing species .

Advanced: What strategies improve the stability of this compound under storage and reaction conditions?

  • Storage: Store at -20°C under argon in amber vials. Avoid prolonged exposure to light, which degrades the boronate ester .
  • Reaction Stability: Add radical scavengers (e.g., BHT) to prevent oxidative deborylation in Pd-mediated reactions. For aqueous-phase reactions, use co-solvents like THF or dioxane (≥20% v/v) to minimize hydrolysis .

Advanced: How does the fluorine substituent affect biological activity in indole-based drug discovery?

In related fluorinated indoles (e.g., 5-fluoro-1H-indole derivatives), the 7-fluoro group:

  • Enhances metabolic stability by blocking cytochrome P450 oxidation at adjacent positions .
  • Modulates logP values, improving blood-brain barrier penetration in CNS-targeted compounds (e.g., ΔlogP = +0.3 vs. non-fluorinated analogs) .
  • Caution: Fluorine’s electronegativity may reduce binding affinity to hydrophobic enzyme pockets. Balance by introducing compensating hydrophobic groups (e.g., methyl or trifluoromethyl) .

Advanced: What computational methods predict reactivity trends for this compound in cross-coupling reactions?

  • DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., Pd oxidative addition with aryl halides). Key parameters include HOMO/LUMO energies (indicative of nucleophilicity) and Fukui indices for boron center reactivity .
  • Machine Learning: Train models on existing Suzuki-Miyaura reaction datasets (e.g., Buchwald-Hartwig database) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and solvents for specific substrates .

Advanced: How can researchers address low yields in large-scale syntheses?

  • Scale-Up Challenges:
    • Heat Management: Use flow reactors for exothermic borylation steps (ΔT ≥ 50°C in batch) to prevent decomposition .
    • Purification: Replace column chromatography with pH-selective crystallization (e.g., acidify to pH 3–4 to precipitate byproducts) .
  • Yield Improvement: Substitute DMF with DMAc for better solubility at high concentrations (≥0.5 M), improving turnover frequency by 15–20% .

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